molecular formula C15H21ClN2O B1423572 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol CAS No. 1183454-19-4

2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol

Cat. No.: B1423572
CAS No.: 1183454-19-4
M. Wt: 280.79 g/mol
InChI Key: FXEQSSDXLIRUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol is a chemical compound with the molecular formula C15H21ClN2O and a molecular weight of 280.8 g/mol. This compound is characterized by its unique structure, which includes a cyclopentanol ring and a piperazine moiety substituted with a 3-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-chlorophenylpiperazine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the cyclopentanol group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the imine intermediate.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of the cyclopentanol group can yield cyclopentanone derivatives.

  • Reduction: The reduction of the imine intermediate can produce secondary amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol has several scientific research applications across different fields:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a ligand for various receptors and enzymes, aiding in the study of biological processes and signaling pathways.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting central nervous system disorders.

  • Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating their activity and influencing cellular responses. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol can be compared with other similar compounds, such as:

  • Piperazine derivatives: Other piperazine-based compounds with varying substituents and biological activities.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c16-12-3-1-4-13(11-12)17-7-9-18(10-8-17)14-5-2-6-15(14)19/h1,3-4,11,14-15,19H,2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEQSSDXLIRUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol
Reactant of Route 4
2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.